Cas no 1019528-49-4 (N-Isopropyltetrahydrothiophen-3-amine)
N-Isopropyltetrahydrothiophen-3-amine Chemical and Physical Properties
Names and Identifiers
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- N-Isopropyltetrahydrothiophen-3-amine
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- Inchi: 1S/C7H15NS/c1-6(2)8-7-3-4-9-5-7/h6-8H,3-5H2,1-2H3
- InChI Key: MGGQZNWEHBVKGF-UHFFFAOYSA-N
- SMILES: C1SCCC1NC(C)C
Computed Properties
- Exact Mass: 145.092521g/mol
- Monoisotopic Mass: 145.092521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 145.27g/mol
- XLogP3: 1.4
- Topological Polar Surface Area: 37.3Ų
N-Isopropyltetrahydrothiophen-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM554997-1g |
N-Isopropyltetrahydrothiophen-3-amine |
1019528-49-4 | 95%+ | 1g |
$833 | 2023-02-19 | |
| Chemenu | CM554997-5g |
N-Isopropyltetrahydrothiophen-3-amine |
1019528-49-4 | 95%+ | 5g |
$3333 | 2023-02-19 |
N-Isopropyltetrahydrothiophen-3-amine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on N-Isopropyltetrahydrothiophen-3-amine
N-Isopropyltetrahydrothiophen-3-amine (CAS No. 1019528-49-4): A Comprehensive Overview
N-Isopropyltetrahydrothiophen-3-amine (CAS No. 1019528-49-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The chemical structure of N-Isopropyltetrahydrothiophen-3-amine consists of a tetrahydrothiophene ring with an isopropylamine substituent at the 3-position. The presence of the sulfur atom and the isopropylamine group imparts distinct chemical and biological properties to this molecule, making it an interesting target for further investigation.
Recent studies have explored the pharmacological properties of N-Isopropyltetrahydrothiophen-3-amine, revealing its potential as a modulator of various biological pathways. One notable area of research is its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Preliminary findings suggest that this compound may exhibit selective binding to these receptors, which could have implications for the treatment of neurological disorders such as depression and anxiety.
In addition to its potential as a receptor modulator, N-Isopropyltetrahydrothiophen-3-amine has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-Isopropyltetrahydrothiophen-3-amine may have therapeutic applications in inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-Isopropyltetrahydrothiophen-3-amine has been another focus of recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as a drug candidate. Its oral bioavailability and stability in physiological conditions make it an attractive option for further development.
Clinical trials are currently underway to evaluate the safety and efficacy of N-Isopropyltetrahydrothiophen-3-amine in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings provide a strong foundation for advancing to later-stage clinical trials.
Beyond its therapeutic applications, N-Isopropyltetrahydrothiophen-3-amine has also been studied for its potential use as a research tool in neuroscience and pharmacology. Its ability to selectively bind to specific receptors makes it a valuable probe for investigating the function and regulation of these receptors in both healthy and diseased states.
The synthesis of N-Isopropyltetrahydrothiophen-3-amine involves a series of well-defined chemical reactions, including the formation of the tetrahydrothiophene ring and the introduction of the isopropylamine substituent. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale, facilitating its use in both research and clinical settings.
In conclusion, N-Isopropyltetrahydrothiophen-3-amine (CAS No. 1019528-49-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, positioning it as a valuable asset in the development of novel treatments for various medical conditions.
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